molecular formula C13H18N2O5 B2475516 N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide CAS No. 924826-18-6

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide

Cat. No.: B2475516
CAS No.: 924826-18-6
M. Wt: 282.296
InChI Key: YKIUESJPNPVVLH-UHFFFAOYSA-N
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Description

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide is an organic compound with the molecular formula C13H18N2O5 It is a derivative of benzamide, characterized by the presence of diethyl, dimethoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by alkylation and methoxylation reactions. The general synthetic route can be outlined as follows:

    Nitration: The benzamide precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

    Alkylation: The nitrated intermediate is then subjected to alkylation with diethylamine under basic conditions to introduce the diethyl groups.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the 3 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Nitrobenzamide derivatives with additional carbonyl groups.

    Reduction: Aminobenzamide derivatives.

    Substitution: Benzamide derivatives with various functional groups replacing the nitro or methoxy groups.

Scientific Research Applications

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethyl and methoxy groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its activity.

Comparison with Similar Compounds

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide can be compared with other benzamide derivatives, such as:

    N,N-diethyl-3,4-dimethoxybenzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    N,N-diethyl-5-nitrobenzamide: Lacks the methoxy groups, affecting its reactivity and interactions.

    N,N-diethyl-3,4-dimethoxy-5-aminobenzamide: Contains an amino group instead of a nitro group, leading to different biological activities.

The presence of the nitro group in this compound makes it unique, as it imparts specific reactivity and potential biological effects that are not observed in its analogs.

Properties

IUPAC Name

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-5-14(6-2)13(16)9-7-10(15(17)18)12(20-4)11(8-9)19-3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUESJPNPVVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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